molecular formula C18H15ClN4OS B4909132 6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B4909132
M. Wt: 370.9 g/mol
InChI Key: GYNUZZYAJSADMA-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of chlorine, sulfur, and nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps, including the formation of the triazino and benzoxazepine rings. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one atom or group with another, such as the substitution of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and the presence of catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-Chlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2-chlorophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-2-25-18-21-17-15(22-23-18)12-8-4-6-10-14(12)20-16(24-17)11-7-3-5-9-13(11)19/h3-10,16,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUZZYAJSADMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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